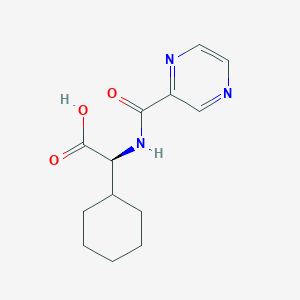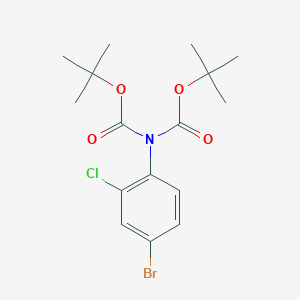
N-bis-Boc-4-bromo-2-chloroaniline
Descripción general
Descripción
N-bis-Boc-4-bromo-2-chloroaniline is a chemical compound with the linear formula C16H21BrClNO4 . It is a 2-bromo-4-substituted aniline that can be prepared from 4-chloroaniline via electrophilic bromination .
Synthesis Analysis
The synthesis of N-bis-Boc-4-bromo-2-chloroaniline involves the electrophilic bromination of 4-chloroaniline . The exact synthesis process for N-bis-Boc-4-bromo-2-chloroaniline is not detailed in the search results.Molecular Structure Analysis
The N-bis-Boc-4-bromo-2-chloroaniline molecule contains a total of 44 bonds. There are 23 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 (thio-) carbamates (aromatic), and 1 imide(s) (-thio) .Physical And Chemical Properties Analysis
N-bis-Boc-4-bromo-2-chloroaniline has a molecular weight of 406.69924 g/mol . Other physical and chemical properties are not detailed in the search results.Aplicaciones Científicas De Investigación
Synthesis of Protected Guanidines
N-bis-Boc-4-bromo-2-chloroaniline is instrumental in synthesizing protected guanidines, serving as a precursor for generating stable guanidine derivatives. These derivatives are essential for creating a wide range of guanidine compounds used in medicinal chemistry and as catalysts in organic synthesis. The introduction of Boc-protected guanidines facilitates the selective deprotection and further functionalization of guanidine moieties in complex synthetic pathways (Gers et al., 2003).
Peptide Chemistry
In peptide chemistry, N-bis-Boc-4-bromo-2-chloroaniline is utilized for phosphorylation of hydroxy amino acids, enabling the preparation of protected phosphopeptides. This application is particularly relevant for the synthesis of phosphorylated peptides, which are crucial for studying protein function and signaling pathways in biological systems (Bont et al., 1990).
Metal Mediated Synthesis
The compound also finds application in metal-mediated synthesis, serving as a ligand or a building block in the preparation of complex metallo-organic structures. Such applications highlight the versatility of N-bis-Boc-4-bromo-2-chloroaniline in facilitating the construction of coordination compounds with potential catalytic, magnetic, and electronic properties (Baumann et al., 1989).
Material Science and Catalysis
Further, its role extends to material science and catalysis, where it's involved in the synthesis of novel borylated compounds and materials. For example, it can act as a precursor or an intermediate in the synthesis of boron-containing compounds, which are significant in the development of new materials and catalysts for organic transformations (Segawa et al., 2006).
Propiedades
IUPAC Name |
tert-butyl N-(4-bromo-2-chlorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrClNO4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-10(17)9-11(12)18/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUPQDPIERQERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)Br)Cl)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis-Boc-4-bromo-2-chloroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



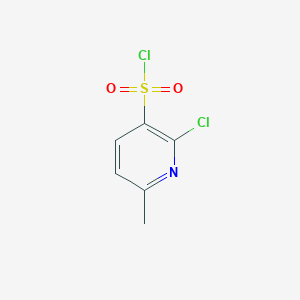
![[2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine](/img/structure/B1455551.png)
![7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1455552.png)
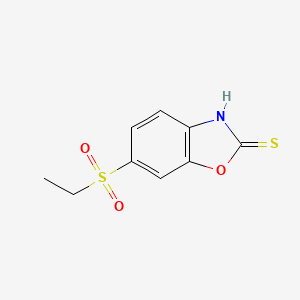
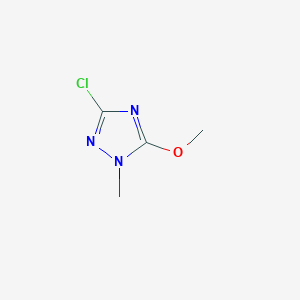

![5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1455560.png)
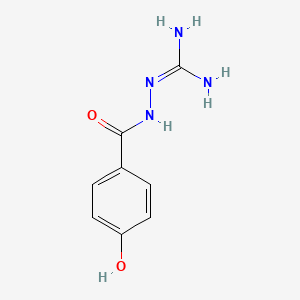
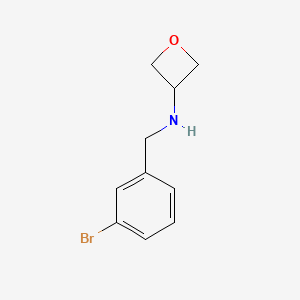
![6-[N-(6-Maleimidocaproyl)]caproic acid nhs](/img/structure/B1455565.png)
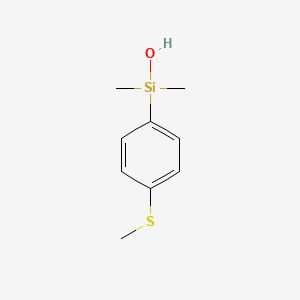
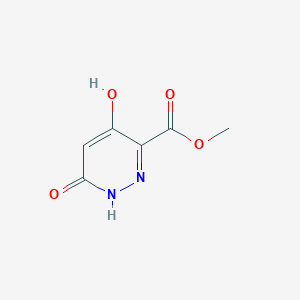
![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/structure/B1455570.png)
